molecular formula C7H6N4OS B2547062 N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide CAS No. 349127-13-5

N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

Cat. No.: B2547062
CAS No.: 349127-13-5
M. Wt: 194.21
InChI Key: NUHASISKMNBIPD-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is a synthetic heterocyclic compound designed for pharmaceutical and life sciences research. It features a thiophene carboxamide scaffold linked to the 4H-1,2,4-triazole ring, a nitrogen-rich heterocycle renowned for its significant biological activity . Compounds containing the 1,2,4-triazole nucleus have been extensively documented in scientific literature to possess a broad spectrum of biological activities, including antibacterial, antifungal, antitubercular, anticonvulsant, and anticancer properties . The structural synergy between the thiophene and triazole rings in this molecule makes it a valuable scaffold for investigating new therapeutic agents, particularly in the development of antimicrobials and enzyme inhibitors . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, for structure-activity relationship (SAR) studies, or as a reference standard in analytical testing. This product is strictly intended for research purposes in a controlled laboratory environment and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHASISKMNBIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions forms N-alkylated derivatives. This is critical for modifying pharmacokinetic properties .

  • Acylation : The triazole’s NH group reacts with acyl chlorides, yielding N-acyl derivatives. Such reactions enhance bioactivity by introducing lipophilic groups .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)Source
Ethyl bromoacetateDry ethanol, refluxN-Ethoxycarbonylmethyl derivative72–88
Benzoyl chlorideDMF, K₂CO₃, 0°C → RTN-Benzoylthiophene-triazole carboxamide65

Cyclization and Heterocycle Formation

The compound undergoes cyclization to form fused heterocycles, leveraging its thiophene and triazole motifs:

  • Thiadiazole Formation : Reaction with CS₂ in basic media generates thiadiazole-triazole hybrids .

  • Triazolothiadiazines : Condensation with chloroacetic acid derivatives produces bicyclic systems with antitumor potential .

Table 2: Cyclization Reactions

ReagentConditionsProductApplicationSource
Carbon disulfide (CS₂)KOH, ethanol, reflux1,3,4-Thiadiazole-triazole hybridAntimicrobial agents
2-BromoacetophenoneDMF, 60°C, 12 hTriazolothiadiazine derivativeAnticancer screening

Coupling Reactions

The triazole-thiophene scaffold participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : With aryl boronic acids, palladium catalysts yield biaryl derivatives. This expands π-conjugation for material science applications .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked pharmacophores.

Mechanistic Insight :
The sulfur atom in thiophene directs electrophilic substitutions (e.g., nitration) to the 5-position, while the carboxamide group stabilizes intermediates via resonance .

Hydrolysis and Condensation

  • Carboxamide Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding thiophene-2-carboxylic acid and 4-amino-1,2,4-triazole .

  • Schiff Base Formation : Condensation with aldehydes produces imine-linked derivatives, enhancing metal-chelation capacity .

Key Data :

  • Hydrolysis under 6M HCl (reflux, 6 h) achieves >90% conversion to thiophene-2-carboxylic acid .

  • Schiff base derivatives show IC₅₀ values of 12–45 μM against COX-2 .

Tautomerism and Redox Behavior

The triazole-thione/thiol tautomerism (e.g., 5a5b ) influences reactivity:

  • Thione Form : Dominant in polar solvents; reacts with alkyl halides via S-alkylation .

  • Thiol Form : Observed in nonpolar media; participates in disulfide bond formation .

Spectroscopic Evidence :

  • IR: C═S stretch at 1,150–1,250 cm⁻¹ (thione) .

  • ¹³C NMR: δ 179–186 ppm (C═S) .

Metal Coordination

The triazole’s nitrogen and thiophene’s sulfur act as ligand sites:

  • Cu(II) Complexes : Enhance antioxidant activity (IC₅₀: 8.2 μM for DPPH scavenging) .

  • Zn(II) Coordination : Improves stability in aqueous media for drug delivery.

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer : Triazole-thiophene hybrids inhibit tyrosine kinases (IC₅₀: 0.85–1.54 μM) .

  • Anti-inflammatory : COX-2 selectivity ratios of 8.9–12.1 compared to COX-1 .

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole scaffold is known for its antifungal properties. Compounds containing the triazole moiety have been extensively studied for their efficacy against various fungal strains. For instance, derivatives of 1,2,4-triazole have demonstrated significant antifungal activity against pathogens such as Candida albicans and Aspergillus spp. . N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide can be synthesized to enhance these antifungal properties through structural modifications.

Antibacterial Activity

Research indicates that triazole derivatives exhibit antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds with the 1,2,4-triazole structure can inhibit the growth of Staphylococcus aureus and Escherichia coli . The incorporation of thiophene into the triazole framework may further enhance antibacterial potency.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have reported that certain triazole compounds exhibit significant inhibition of cell proliferation in human lung cancer (A549) and hepatocellular carcinoma (HepG-2) cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth.

Fungicides

The application of triazole compounds in agriculture primarily revolves around their use as fungicides. Several commercial fungicides contain triazole moieties due to their ability to inhibit fungal growth effectively. This compound may serve as a lead compound for developing new fungicides targeting crop diseases caused by fungal pathogens .

Herbicides

There is ongoing research into the herbicidal properties of triazole derivatives. The structural features of this compound could be optimized to enhance its efficacy as a herbicide against specific weed species, thus contributing to integrated pest management strategies in agriculture .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Modifications at various positions on the thiophene and triazole rings can significantly influence their biological activities:

ModificationEffect on Activity
Substituents on thiophene ringEnhanced antifungal and antibacterial activity
Variations in triazole nitrogen positionsAltered binding affinity to biological targets
Functional groups on carboxamideIncreased solubility and bioavailability

Case Study 1: Antifungal Efficacy

A study evaluated a series of 1,2,4-triazole derivatives against Candida albicans. Among them, a compound structurally similar to this compound showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antifungal agents like fluconazole .

Case Study 2: Anticancer Activity

In another investigation focused on lung cancer treatment, several triazole-based compounds were tested for cytotoxicity against A549 cells. The results indicated that modifications leading to increased electron density on the thiophene ring resulted in improved anticancer activity compared to unmodified controls .

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide largely depends on its application. In medicinal chemistry, it is believed to interact with specific enzymes or receptors, inhibiting their activity. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compounds 7b and 7c () feature a thieno-triazepine core fused with thiophene-2-carboxamide. Key differences include:

  • 7b : 4-Methoxyphenyl substituent; melting point (mp) = 160–162°C.
  • 7c : 3,4-Dimethoxyphenyl substituent; mp = 180–182°C.

The higher melting point of 7c suggests enhanced intermolecular interactions (e.g., π-stacking or hydrogen bonding) due to additional methoxy groups. Both compounds share IR peaks for NH (3300–3100 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1600 cm⁻¹), confirming conserved functional groups .

Derivatives with Hydrazine-Based Modifications

9b () incorporates a 4-methylphenyl carbamothioyl group, yielding a mp of 202–204°C. The thiosemicarbazide moiety introduces a C=S bond (IR: 1250 cm⁻¹), which may enhance metal coordination or redox activity compared to the parent carboxamide. Mass spectrometry (MS) confirmed a molecular ion peak (M⁺) at m/z 377, consistent with its molecular formula .

Thio-Functionalized Triazole Derivatives

The compound N-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]thiophene-2-carboxamide (CAS 923106-17-6, ) replaces a hydrogen atom on the triazole with a sulfanyl (-SH) group. This modification could increase acidity and enable disulfide bond formation or metal chelation, distinguishing it from the non-sulfonylated target compound .

Ukrainian Study on Triazole-Thioacetohydrazides

Suhak et al. () synthesized 2-((4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazides. These derivatives exhibit variable physical-chemical properties (e.g., solubility, thermal stability) depending on the R substituent (e.g., methyl, phenyl).

Data Tables

Table 1. Comparative Analysis of Thiophene-2-Carboxamide Derivatives

Compound Key Substituents Yield (%) Melting Point (°C) Notable Spectral Features
Target Compound None (base structure) - - N/A
7b () 4-Methoxyphenyl 76 160–162 NH, C=O, C=N, C-S-C (IR)
7c () 3,4-Dimethoxyphenyl 76 180–182 NH, C=O, C=N, C-S-C (IR)
9b () 4-Methylphenyl carbamothioyl 76 202–204 C=S (IR), M⁺ at m/z 377 (MS)
Compound 3-Sulfanyl, 5-thiophen-2-yl - - Structural focus on -SH group
Derivatives R = variable - - Thioacetohydrazides with R-dependent properties

Biological Activity

N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring linked to a thiophene moiety, which is known for enhancing biological activity through various mechanisms. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with hydrazine derivatives to form the triazole ring, followed by acylation to introduce the carboxamide functionality.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for several derivatives were reported as follows:

CompoundMIC (µg/mL)Activity
This compound< 10Broad-spectrum antibacterial activity
Other derivatives10 - 50Moderate activity against specific strains

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported that it exhibited an IC50 value of 20.5 µM for COX-2 inhibition, indicating a promising anti-inflammatory profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Additionally, in vivo studies demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with this compound in models of induced inflammation .

Anticancer Activity

The anticancer properties of this compound are noteworthy. Research has shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of oxidative stress and cytokine release. The anti-proliferative effects were evaluated using different cancer cell lines with results indicating IC50 values ranging from 15 to 30 µM depending on the specific cell type tested .

Case Studies

Several case studies have reported on the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on its efficacy against resistant bacterial strains showed that this compound significantly inhibited bacterial growth at low concentrations compared to standard antibiotics.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cells demonstrated that treatment with this compound led to increased apoptosis rates and reduced cell viability.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Microwave-assisted synthesis is a common approach for triazole-thiophene hybrids. For example, derivatives of 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles are synthesized by reacting thiophene-2-carboxaldehyde with substituted hydrazines under microwave irradiation (50–100 W, 5–10 min), yielding 65–80% pure products .
  • Key conditions : Use ethanol or acetonitrile as solvents, reflux for 1–3 hours, and employ iodine/triethylamine for cyclization. Yields improve with precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiophene to triazole precursors) .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic markers confirm the compound’s integrity?

  • 1H/13C NMR : Diagnostic peaks include:

  • Thiophene protons at δ 7.2–7.6 ppm (doublets or triplets, J = 3–5 Hz).
  • Triazole NH protons at δ 8.1–8.5 ppm (singlet).
  • Carboxamide C=O at ~165 ppm in 13C NMR .
    • IR Spectroscopy : C=O stretch at 1660–1680 cm⁻¹, C=N (triazole) at 1520–1550 cm⁻¹, and C-S-C (thiophene) at 680–720 cm⁻¹ .

Q. What in vitro protocols are recommended for preliminary evaluation of antimicrobial activity?

  • Use agar diffusion assays (e.g., against S. aureus or E. coli) with compound concentrations of 50–200 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure inhibition zones after 24-hour incubation .

Advanced Research Questions

Q. How do substituents on the triazole ring influence physicochemical properties and bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity but reduce solubility. For example, 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine derivatives show 4–8x higher MIC values against Gram-positive bacteria compared to unsubstituted analogs .
  • LogP calculations : Substituents like methyl groups increase hydrophobicity (LogP +0.5–1.2), affecting membrane permeability .

Q. What computational strategies predict binding interactions with biological targets like EP4 receptors?

  • Docking studies (e.g., AutoDock Vina) using the EP4 receptor crystal structure (PDB: 5YH4) reveal that the triazole nitrogen forms hydrogen bonds with Arg316, while the thiophene ring engages in π-π stacking with Phe287. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How can contradictions in reported biological activity data be resolved?

  • Meta-analysis : Compare assay conditions (e.g., pH, serum content) across studies. For instance, serum proteins may reduce effective concentrations of hydrophobic derivatives, leading to underestimated activity .
  • Dose-response curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines) to minimize variability .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Use SHELXL for refinement, employing high-resolution data (≤1.0 Å). Slow evaporation from DMF/water (4:1) at 4°C yields monoclinic crystals (space group P2₁/c). Anisotropic displacement parameters (ADPs) refine thermal motion accurately .

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